N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent . The synthesized compounds were characterized by FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring attached to the benzothiazole moiety via an amide linkage .Physical And Chemical Properties Analysis
This compound appears as a white powder . It has a melting point of 208–210° . The FT-IR spectrum shows peaks at 3284 cm−1 (NH), 3016 cm−1 (Ar C–H), 1667 cm−1 (> C=O), 1632 cm−1 (> C=N), 1598, 1558 cm−1 (Ar –C=C–), 1532 cm−1 (amide II), and 671 cm−1 (C–S–C) .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) focused on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds were screened for their antimicrobial, antilipase, and antiurease activities, with some showing good to moderate antimicrobial activity against test microorganisms. This research indicates the potential of such compounds in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Solvent Effect on Optical Properties
Patil et al. (2011) investigated the solvent effect on absorption and fluorescence spectra of biologically active carboxamides. They found that the dipole moments of the excited state were higher than those of the ground state, suggesting that these compounds could be useful in applications requiring fluorescence-based detection or analysis (Patil, Melavanki, Kapatkar, Ayachit, & Saravanan, 2011).
Synthesis, Characterization, and Antimicrobial Evaluation
Talupur, Satheesh, and Chandrasekhar (2021) described the synthesis and characterization of thiophene-2-carboxamides, along with their antimicrobial evaluation. This study underscores the role of such compounds in developing new antimicrobial and potentially antiviral agents, with implications for treating various infectious diseases (Talupur, Satheesh, & Chandrasekhar, 2021).
properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3OS3/c15-10-4-1-3-9(7-10)8-21-14-18-17-13(22-14)16-12(19)11-5-2-6-20-11/h1-7H,8H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHHTJHTQDAGOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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